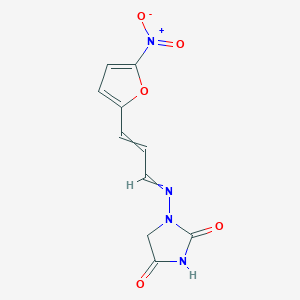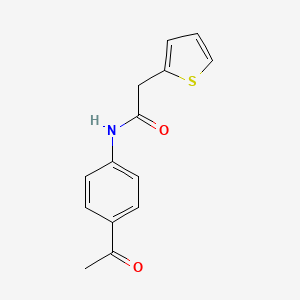
1,1-Dimethyl-3-phenylthiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to 1,1-Dimethyl-3-phenylthiourea, often involves the reaction of amines with thiocarbonyl compounds. A related compound, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, was synthesized and its crystal structure was studied, indicating the versatility of thiourea synthesis methods (Yq Yin et al., 2012).
Molecular Structure Analysis
Thiourea derivatives often exhibit interesting molecular structures due to the presence of hydrogen bonding and other non-covalent interactions. For example, the study of a similar compound, 1-benzyl-3-furoyl-1-phenylthiourea, revealed a U-shape conformation influenced by intramolecular N–H⋯OC hydrogen bonding (M. E. D. Lestard et al., 2015).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, owing to the reactivity of the thiocarbonyl group and the nitrogen atoms. For instance, the copper(I)-catalyzed tandem transformation involving C-S coupling/C-H functionalization was used to synthesize 2-(phenylthio)phenols from simple phenols and aromatic halides, demonstrating the reactivity of thiourea derivatives in coupling reactions (Runsheng Xu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
1,1-Dimethyl-3-phenylthiourea wurde auf seine potenziellen antibakteriellen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass Thiourea-Derivate das Wachstum verschiedener Bakterienstämme hemmen können. Der Wirkmechanismus dieser Verbindung beinhaltet die Beeinträchtigung der bakteriellen Zellwandsynthese oder Proteinfunktion, was sie zu einem Kandidaten für die Entwicklung neuer antibakterieller Mittel macht {svg_1}.
Antioxidative Eigenschaften
Die antioxidative Kapazität von Thiourea-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und oxidativen Stress und Zellschäden verursachen können. Durch die Abschwächung dieser Effekte könnte this compound zur Vorbeugung oder Behandlung von Krankheiten beitragen, die mit oxidativem Stress zusammenhängen {svg_2}.
Antitumoraktivität
Thiourea-Derivate, einschließlich this compound, haben sich in der Krebsforschung als vielversprechend erwiesen. Sie können durch Induktion von Apoptose in Krebszellen wirken, das Tumorwachstum hemmen oder Krebszellen für die Chemotherapie sensibilisieren. Die Wirksamkeit der Verbindung gegen verschiedene Krebszelllinien wird untersucht, was zu neuen therapeutischen Optionen für die Krebsbehandlung führen könnte {svg_3}.
Entzündungshemmende Anwendung
Das entzündungshemmende Potenzial von this compound ist eine weitere wichtige Anwendung. Es kann Entzündungen reduzieren, indem es die Immunantwort des Körpers moduliert oder die Produktion von entzündungsfördernden Zytokinen hemmt. Diese Eigenschaft ist vorteilhaft für die Behandlung von entzündlichen Erkrankungen wie Arthritis oder Asthma {svg_4}.
Forschung zur Alzheimer-Krankheit
Die Forschung zu den Auswirkungen von Thiourea-Derivaten auf neurodegenerative Erkrankungen umfasste die Untersuchung von this compound zur Behandlung der Alzheimer-Krankheit. Die Verbindung könnte möglicherweise Enzyme oder Signalwege hemmen, die am Fortschreiten der Krankheit beteiligt sind, und so einen neuen Weg für die Alzheimer-Forschung und -behandlung eröffnen {svg_5}.
Antimalaria-Potenzial
Die antimalaria-Eigenschaften von Thiourea-Derivaten werden ebenfalls untersucht. This compound kann in den Lebenszyklus des Malariaparasiten Plasmodium eingreifen, was es zu einem wertvollen Werkzeug im Kampf gegen Malaria machen könnte. Seine Wirksamkeit in verschiedenen Stadien der Entwicklung des Parasiten ist ein zentrales Thema der aktuellen Forschung {svg_6}.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFFZFOIIGLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220767 | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705-62-4 | |
| Record name | U 10157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-3-phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical binding mode of 1,1-Dimethyl-3-phenylthiourea when forming complexes with metals?
A1: this compound (often denoted as dmptH in the papers) consistently acts as a neutral, monodentate ligand, coordinating to metal centers through its sulfur atom. This preference for sulfur binding is evidenced by infrared spectroscopy (FTIR) studies conducted on the complexes. [, , ]
Q2: Can you provide an example of a metal complex featuring this compound and describe its structure?
A2: Certainly, one example is the copper(I) complex, [Cu(PPh3)2(dmptH)Cl]. [] This complex showcases a distorted tetrahedral geometry around the copper(I) ion. The this compound ligand occupies one coordination site, binding through its sulfur atom, while two triphenylphosphine (PPh3) ligands and a chloride ion complete the copper's coordination sphere.
Q3: Do the research papers mention any specific applications for the metal complexes containing this compound ?
A3: The provided research primarily focuses on the synthesis, characterization, and structural elucidation of these metal complexes. While specific applications are not extensively discussed, understanding the coordination chemistry of this compound can lay the foundation for exploring its potential in areas such as catalysis or materials science. For example, similar thiourea-containing compounds have shown promise as ligands in asymmetric catalysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)


![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)

